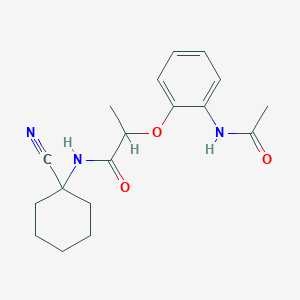
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide is an organic compound with a complex structure that includes an acetamido group, a phenoxy group, a cyanocyclohexyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 2-acetamidophenol: This can be achieved by acetylation of 2-aminophenol using acetic anhydride under mild conditions.
Synthesis of 2-(2-acetamidophenoxy)propanoic acid: This involves the reaction of 2-acetamidophenol with 2-bromopropanoic acid in the presence of a base such as potassium carbonate.
Formation of this compound: The final step involves the reaction of 2-(2-acetamidophenoxy)propanoic acid with 1-cyanocyclohexylamine under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-acetamidophenoxy)propanoic acid: Lacks the cyanocyclohexyl group.
N-(1-cyanocyclohexyl)propanamide: Lacks the acetamidophenoxy group.
2-acetamidophenol: Lacks both the propanamide and cyanocyclohexyl groups.
Uniqueness
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of both the acetamidophenoxy and cyanocyclohexyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-acetamidophenoxy)-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C18H23N3O3/c1-13(17(23)21-18(12-19)10-6-3-7-11-18)24-16-9-5-4-8-15(16)20-14(2)22/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
RRCYHIXEMPLKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















